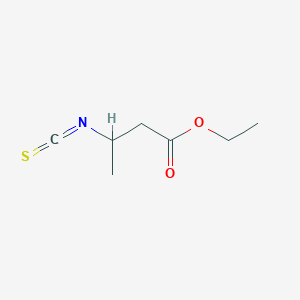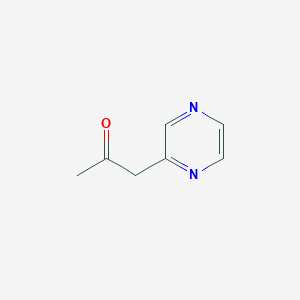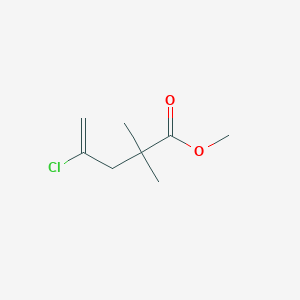
Ethyl-3-Isothiocyanatobutyrat
Übersicht
Beschreibung
Ethyl 3-isothiocyanatobutyrate is a chemical compound with the molecular formula C7H11NO2S . It is also known by other names such as Ethyl 3-isothiocyanatobutanoate and Butanoic acid, 3-isothiocyanato-, ethyl ester . The compound has a molecular weight of 173.24 g/mol .
Molecular Structure Analysis
The InChI representation of Ethyl 3-isothiocyanatobutyrate isInChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3 . Its canonical SMILES representation is CCOC(=O)CC(C)N=C=S . The compound has a complexity of 175 and a topological polar surface area of 70.8 Ų . Physical And Chemical Properties Analysis
Ethyl 3-isothiocyanatobutyrate has a molecular weight of 173.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 173.05104977 g/mol . The compound has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Proteomforschung
Ethyl-3-Isothiocyanatobutyrat: wird in der Proteomik eingesetzt, die sich mit der groß angelegten Untersuchung von Proteinen, ihren Strukturen und Funktionen befasst. Die Verbindung kann verwendet werden, um Proteine oder Peptide für die Massenspektrometrie-Analyse zu modifizieren, was die Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben unterstützt .
Organische Synthese
In der organischen Chemie dient diese Verbindung als Baustein für die Synthese komplexerer Moleküle. Sie ist besonders nützlich bei der Konstruktion von Molekülen, die die Isothiocyanatgruppe enthalten, eine funktionelle Gruppe, die für ihre Reaktivität und ihre Fähigkeit bekannt ist, Derivate mit Aminen und Alkoholen zu bilden.
Arzneimittelforschung
Isothiocyanate, wie z. B. This compound, werden auf ihre potenziellen medizinischen Eigenschaften untersucht. Sie wurden auf ihre Rolle bei der Entwicklung neuer Therapeutika, einschließlich Antikrebs- und antimikrobieller Medikamente, untersucht.
Landwirtschaftliche Chemie
Diese Verbindung kann auf ihre Verwendung in der landwirtschaftlichen Chemie untersucht werden, insbesondere bei der Entwicklung von Pestiziden und Herbiziden. Isothiocyanate haben Eigenschaften, die zur Bekämpfung von Schädlingen und Krankheiten genutzt werden können, die Nutzpflanzen befallen.
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Dies kann die Wechselwirkung von Biomolekülen mit Materialoberflächen verbessern, was für die Entwicklung von Biosensoren und diagnostischen Geräten entscheidend ist.
Biokonjugationstechniken
Chemische Biologie
In der chemischen Biologie wird die Verbindung verwendet, um biologische Systeme zu untersuchen und zu manipulieren. Sie kann verwendet werden, um biologische Moleküle zu markieren oder zu visualisieren, was dazu beiträgt, ihre Funktion und Interaktion innerhalb von Zellen zu erklären.
Umweltwissenschaften
Die Erforschung des Umweltschicksals von Isothiocyanaten, einschließlich This compound, ist wichtig, um ihre Auswirkungen auf Ökosysteme zu verstehen. Dazu gehören Studien zum biologischen Abbau, zur Bioakkumulation und zur potenziellen Toxizität für wild lebende Tiere.
Safety and Hazards
Ethyl 3-isothiocyanatobutyrate is harmful if swallowed, in contact with skin, and if inhaled . It can cause severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound . In case of exposure, immediate medical attention is necessary .
Eigenschaften
IUPAC Name |
ethyl 3-isothiocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWLYQGLIRJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339871 | |
| Record name | Ethyl 3-isothiocyanatobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206750-29-0 | |
| Record name | Ethyl 3-isothiocyanatobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206750-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-isothiocyanatobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206750-29-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















